1-[3-(benzyloxy)phenyl]propan-2-amine
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Overview
Description
1-[3-(Benzyloxy)phenyl]propan-2-amine is an organic compound with the molecular formula C16H19NO It is a derivative of phenethylamine, featuring a benzyloxy group attached to the phenyl ring
Mechanism of Action
Target of Action
The primary target of 1-[3-(benzyloxy)phenyl]propan-2-amine is transaminases (TAs) . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to an alpha-keto acid. They play a crucial role in the metabolism of amino acids and are involved in various biochemical pathways.
Mode of Action
This compound interacts with its target, transaminases, to facilitate the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This interaction is facilitated by immobilised whole-cell biocatalysts with ®-transaminase activity .
Biochemical Pathways
The compound affects the biochemical pathways involving transaminases. Transaminases are key enzymes in the metabolism of amino acids. They catalyze the transfer of an amino group from an amino acid to an alpha-keto acid, facilitating the synthesis of various amines and amino acids. The compound’s interaction with transaminases can lead to the production of novel disubstituted 1-phenylpropan-2-amines .
Result of Action
The result of the compound’s action is the production of novel disubstituted 1-phenylpropan-2-amines . These compounds are produced with high conversion rates and enantiomeric excesses . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)phenyl]propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzaldehyde.
Formation of Benzyloxy Group: The hydroxyl group of 3-hydroxybenzaldehyde is converted to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting 3-(benzyloxy)benzaldehyde is then reduced to 3-(benzyloxy)benzyl alcohol using a reducing agent like sodium borohydride.
Amination: The final step involves the conversion of 3-(benzyloxy)benzyl alcohol to this compound through reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(benzyloxy)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
1-[3-(benzyloxy)phenyl]propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the benzyloxy group.
3-(Benzyloxy)phenethylamine: A closely related compound with similar structural features.
Metaraminol: A compound with a similar amine structure but different functional groups.
Uniqueness
1-[3-(benzyloxy)phenyl]propan-2-amine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
CAS No. |
910384-68-8 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(3-phenylmethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C16H19NO/c1-13(17)10-15-8-5-9-16(11-15)18-12-14-6-3-2-4-7-14/h2-9,11,13H,10,12,17H2,1H3 |
InChI Key |
RHSLHPHRQRWTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)N |
Purity |
95 |
Origin of Product |
United States |
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